molecular formula C10H18Cl2N2 B12441948 (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride

(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride

Cat. No.: B12441948
M. Wt: 237.17 g/mol
InChI Key: GXPFUNDGHGOYAI-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is an organic compound with the molecular formula C10H16N2·2HCl It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-trimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may yield amines.

Scientific Research Applications

(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: A simpler derivative of hydrazine with a benzyl group.

    Phenylhydrazine: A derivative of hydrazine with a phenyl group.

    (2,4,6-Trimethylphenyl)hydrazine: A similar compound with a 2,4,6-trimethylphenyl group instead of a 2,4,6-trimethylbenzyl group.

Uniqueness

(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other hydrazine derivatives.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(2,4,6-trimethylphenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-4-8(2)10(6-12-11)9(3)5-7;;/h4-5,12H,6,11H2,1-3H3;2*1H

InChI Key

GXPFUNDGHGOYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNN)C.Cl.Cl

Origin of Product

United States

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